molecular formula C13H24N2O4 B1524269 N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine CAS No. 1284992-47-7

N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine

カタログ番号: B1524269
CAS番号: 1284992-47-7
分子量: 272.34 g/mol
InChIキー: TWFKYFSKUWRGMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Functional Group Orientation

N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine (CAS 1284992-47-7) is a Boc-protected piperidine derivative with a glycine backbone. Its molecular architecture comprises three key components:

  • Piperidine Core : A six-membered saturated ring containing one nitrogen atom at position 1, bonded to a tert-butoxycarbonyl (Boc) group.
  • N-Methylglycine Moiety : A glycine residue substituted at the 4-position of the piperidine ring, where the nitrogen atom is methylated.
  • tert-Butoxycarbonyl (Boc) Protecting Group : A bulky carbamate group attached to the piperidine nitrogen, enhancing stability under basic conditions while allowing acid-labile deprotection.

The molecular formula is C₁₃H₂₄N₂O₄ , with a molecular weight of 272.34 g/mol. The compound exists as a solid at room temperature, with a purity of ≥95% in commercial preparations.

Component Functional Group Position Role
Piperidine Nitrogen atom Position 1 Core scaffold for Boc protection
Boc group tert-Butoxycarbonyl Position 1 Amine protection
N-Methylglycine Carboxylic acid, methyl Position 4 Peptide linkage site

Conformational Dynamics of the Piperidinyl Core

The piperidine ring adopts a chair conformation as its most stable structure, influenced by steric and electronic factors. Key features include:

  • Equatorial vs. Axial Orientation :

    • The Boc group occupies an axial position in the chair conformation to minimize steric clashes with adjacent ring carbons.
    • The N-methylglycine substituent at position 4 adopts an equatorial orientation to avoid 1,3-diaxial interactions.
  • Conformational Flexibility :

    • The piperidine ring undergoes rapid nitrogen inversion, transitioning between chair conformers. This process is energetically favorable due to the low activation barrier (~6.1 kcal/mol).
    • In the cationic state (e.g., protonated or oxidized), the conformation shifts toward a twist-boat or half-chair structure, as observed in related piperidine derivatives.
Conformation Stability Key Feature
Chair (Equatorial NH) Most stable in neutral state Equatorial Boc group minimizes strain
Chair (Axial NH) Less stable but kinetically accessible Axial Boc group increases ring strain
Twist-boat Observed in cationic states Distorted geometry due to charge effects

Electronic Distribution Patterns in the Boc Protection System

The Boc group and glycine moiety create distinct electronic environments:

  • Electronic Effects of the Boc Group :

    • The tert-butyl carbamate is electron-withdrawing via the carbonyl group (-I effect), stabilizing the adjacent nitrogen lone pair.
    • The bulky tert-butyl group sterically protects the nitrogen, reducing nucleophilic attack.
  • Electronic Influence of the N-Methylglycine :

    • The methyl group on the piperidine nitrogen donates electron density (+I effect), slightly destabilizing the Boc group but enhancing basicity.
    • The carboxylic acid in the glycine residue is electron-withdrawing (-I effect), polarizing the adjacent carbon atoms.
Group Effect Magnitude Impact
Boc (Carbamate) Electron-withdrawing (-I) Moderate Stabilizes amine, resists nucleophiles
N-Methyl Electron-donating (+I) Mild Increases nitrogen basicity
Glycine Carboxylic Acid Electron-withdrawing (-I) Strong Polarizes adjacent C–H bonds

Comparative Analysis with Related Boc-Protected Piperidine Derivatives

This compound differs structurally and functionally from other Boc-protected piperidines:

Compound Substituent at Position 4 Protecting Group Key Application
This compound N-Methylglycine Boc Peptide synthesis, drug intermediates
Fmoc-N-(1-Boc-piperidin-4-yl)glycine Fmoc-protected glycine Boc + Fmoc Solid-phase peptide synthesis
N-Boc-Piperidine-4-carboxylic acid methyl ester Methyl ester Boc Prodrug design
4-(N-Boc-Amino)piperidine Amino group Boc Heterocycle synthesis

Key Differences :

  • Protecting Group Complexity : This compound combines Boc protection with a methylated glycine, enabling dual functionalization for peptide coupling.
  • Reactivity : The glycine carboxylic acid allows for further derivatization (e.g., amide bond formation), unlike ester-containing analogs.
  • Steric Profile : The tert-butyl group in Boc provides greater steric hindrance compared to smaller protecting groups like Fmoc.

特性

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKYFSKUWRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine typically involves:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Functionalization of the piperidine ring at the 4-position.
  • Coupling of the Boc-protected piperidine derivative with N-methylglycine or its derivatives under peptide coupling conditions.

Preparation of N-Boc-4-piperidinyl Intermediates

The key intermediate, N-Boc-piperidine derivatives, is prepared by Boc protection of 4-substituted piperidines or by synthesis starting from 4-piperidone derivatives.

Method A: Boc Protection of Piperidine-4-carboxylic Acid or its Esters

  • The starting material, piperidine-4-carboxylic acid or its methyl ester, is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate.
  • The reaction is typically performed in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at low temperature (0 °C) followed by stirring at room temperature for extended periods (e.g., 16 hours).
  • The product is purified by aqueous workup and column chromatography.

Example from literature:

Step Reagents/Conditions Yield Notes
Boc protection Piperidine-4-carboxylic acid methyl ester + Boc anhydride + Et3N in DCM, 0 °C to RT, 16 h 99% Purified by silica gel chromatography with 2% MeOH in chloroform
Methylation (alternative) 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid + iodomethane + K2CO3 in DMF, RT, 3 h High Followed by aqueous extraction and chromatography
Esterification 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid + trimethylsilyl diazomethane in MeCN/MeOH, 0 °C to RT, 3 h 90% Purified by column chromatography

Synthesis of this compound

Stepwise approach:

  • Coupling of N-Boc-piperidinyl intermediate with N-methylglycine: The protected piperidine derivative is reacted with N-methylglycine or its activated derivatives (e.g., acid chlorides, esters, or activated esters) under peptide coupling conditions.
  • Peptide coupling reagents: Commonly used reagents include carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or DMAP to improve yield and selectivity.
  • Purification: The crude product is purified by column chromatography or crystallization.

Example from research:

  • A study describing lung-retentive prodrugs synthesized this compound by coupling N-(tert-butoxycarbonyl)-N-methylglycine with the piperidinyl intermediate, followed by purification and deprotection steps using anhydrous HCl in dioxane to obtain stable dihydrochloride salts.

Alternative Synthetic Routes and Key Intermediates

Synthesis of N-Boc-4-hydroxypiperidine as a precursor:

  • Starting from 4-piperidone hydrochloride hydrate, the compound is converted to 4-piperidone by ammonia extraction and drying.
  • Reduction with sodium borohydride in methanol produces 4-hydroxypiperidine.
  • Subsequent Boc protection using di-tert-butyl dicarbonate in methanol under reflux yields N-Boc-4-hydroxypiperidine.
  • This intermediate can be further functionalized to introduce the glycine moiety.

Summary Table of Key Preparation Steps

Step No. Intermediate / Compound Reagents & Conditions Yield / Purity Reference
1 N-Boc-piperidine-4-carboxylic acid methyl ester Boc anhydride, Et3N, DCM, 0 °C to RT, 16 h 99%
2 Methylation of N-Boc-piperidine-4-carboxylic acid Iodomethane, K2CO3, DMF, RT, 3 h High
3 Esterification Trimethylsilyl diazomethane, MeCN/MeOH, 0 °C to RT, 3 h 90%
4 Coupling to N-methylglycine derivative Peptide coupling reagents (e.g., EDC), DCM or DMF, RT Moderate to high, purified by chromatography
5 Deprotection to di-HCl salt Anhydrous HCl in dioxane, RT, 18 h 70-80%
6 Synthesis of N-Boc-4-hydroxypiperidine 4-piperidone hydrochloride hydrate, NaBH4, MeOH, reflux; Boc protection with di-tert-butyl dicarbonate High purity, crystallized

Research Findings and Observations

  • The Boc protection step is crucial for the stability and selectivity of subsequent reactions.
  • Peptide coupling conditions must be optimized to prevent decomposition; some intermediates require protection with Boc anhydride before coupling.
  • Deprotection with anhydrous HCl in dioxane is a standard method to obtain stable dihydrochloride salts suitable for further applications.
  • Purification by column chromatography or crystallization ensures high purity of the final compound.
  • Industrial-scale processes emphasize accessible raw materials, high yield, and cost-effectiveness, as demonstrated in the synthesis of N-Boc-4-hydroxypiperidine, a related intermediate.

作用機序

The mechanism of action of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine primarily involves the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential functionalization of the amine without interference from other reactive groups .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Boc-Protected Piperidine Derivatives

(a) 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid
  • Molecular Formula : C₁₄H₂₀N₂O₄S
  • Molecular Weight : 312.38 g/mol
  • Key Features : Incorporates a thiazole ring and carboxylic acid group.
  • Applications : Used in heterocyclic chemistry for drug discovery.
  • Physical Data : Melting point 162–166°C, CAS RN 668484-45-5 .
(b) N-Boc-glycine
  • Molecular Formula: C₇H₁₃NO₄
  • Molecular Weight : 175.18 g/mol
  • Key Features: Simplest Boc-protected amino acid.
  • Applications : Fundamental building block in peptide synthesis .
(c) N-Boc-4-piperidineacetic acid
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Applications : Intermediate in Tirofiban synthesis, an antiplatelet drug .
Comparison with Target Compound
Property Target Compound 2-[1-Boc-4-piperidinyl]thiazole-4-carboxylic acid N-Boc-glycine
Molecular Formula C₁₃H₂₄N₂O₄* (estimated) C₁₄H₂₀N₂O₄S C₇H₁₃NO₄
Functional Groups Boc, piperidine, methylglycine Boc, thiazole, carboxylic acid Boc, glycine
Applications Peptide intermediates Heterocyclic drug candidates Peptide synthesis
Commercial Status Discontinued Available (Kanto Reagents) Available

*Exact molecular formula inferred from IUPAC name.

Piperidine-Based Pharmaceuticals

(a) Alfentanil
  • Structure : Features a 4-(methoxymethyl)piperidine core with a tetrazolyl group.
  • Pharmacology : Ultra-short-acting opioid analgesic (1/4th potency of fentanyl) .
(b) 4-Methoxybutyrylfentanyl
  • Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
  • Pharmacology : Synthetic opioid with μ-opioid receptor agonism .
Comparison with Target Compound
Property Target Compound Alfentanil 4-Methoxybutyrylfentanyl
Core Structure Boc-protected piperidine Methoxymethyl-piperidine Phenylethyl-piperidine
Functional Groups Methylglycine Tetrazolyl, propanamine Butanamide, methoxyphenyl
Primary Use Synthetic intermediate Anesthesia Illicit opioid

Discontinuation and Alternatives

CymitQuimica’s discontinuation of the target compound () contrasts with the availability of structurally similar Boc-piperidine derivatives like 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9) and ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), which remain accessible for pharmaceutical R&D .

生物活性

N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine (CAS Number: 1284992-47-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4}. The structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylglycine moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Groups : The amino group on the piperidine is protected using tert-butoxycarbonyl (Boc) anhydride.
  • Formation of the Glycine Derivative : The protected piperidine is then reacted with glycine derivatives to form the final product.
  • Purification : The compound is purified using methods such as column chromatography to ensure high purity for biological testing.

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities, particularly in the context of neuropharmacology and metabolic regulation. Some key findings include:

  • Muscarinic Antagonism : Studies have shown that this compound can act as a muscarinic antagonist, which has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by inhibiting bronchoconstriction .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data on efficacy compared to standard antibiotics like streptomycin is still under investigation .

Case Studies and Experimental Findings

In recent studies, this compound was evaluated for its pharmacokinetic properties:

  • Lung Retention Studies : In a study assessing lung retention after administration, it was found that only 0.33% of the initial dose remained in the lungs after three hours, indicating poor retention which could affect its therapeutic efficacy .
Time (h)Percentage Remaining in Lung
0.25X%
0.5Y%
1Z%
2A%
30.33%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine ring or modifications to the Boc group can significantly alter its biological activity and pharmacokinetic profile.

Q & A

Q. What are the key synthetic routes for N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine?

The synthesis typically involves three stages: (1) introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, (2) functionalization of the 4-piperidinyl position with a glycine derivative, and (3) methyl group addition to the glycine nitrogen. A common approach uses Boc-protected 4-piperidone (e.g., 1-Boc-4-piperidone) as a precursor, which undergoes reductive amination with N-methylglycine (sarcosine) or its ester derivatives . Carbodiimide-mediated coupling (e.g., EDC/HOBt) may also facilitate amide bond formation between Boc-piperidine-4-carboxylic acid and N-methylglycine . Purification via flash chromatography or recrystallization is recommended to isolate the product .

Q. How is the tert-Boc protecting group introduced and removed in this compound?

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM) to protect the piperidine nitrogen . Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane, yielding the free amine. Careful control of reaction time and temperature is critical to avoid side reactions, such as tert-butyl carbocation formation or piperidine ring degradation .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm Boc group integrity (e.g., tert-butyl signals at δ ~1.4 ppm) and piperidine/glycine backbone structure .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS verify purity (>95%) and molecular weight .
  • Melting Point Analysis : Consistency with literature values (e.g., 140–150°C for Boc-piperidine derivatives) ensures crystallinity .

Q. What are the optimal storage conditions to maintain stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. The Boc group is sensitive to moisture and heat; desiccants (e.g., silica gel) should be used in storage vials . Avoid prolonged exposure to basic or acidic environments to prevent premature deprotection .

Advanced Research Questions

Q. How to resolve low yields in the coupling step during synthesis?

Low yields in amide bond formation often stem from poor activation of the carboxylic acid or steric hindrance. Strategies include:

  • Activation Reagents : Use HOBt/EDC or HATU for efficient coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for sterically hindered intermediates .

Q. What strategies mitigate racemization during peptide conjugation using this compound?

Racemization occurs at the glycine α-carbon under basic conditions. Mitigation approaches:

  • Low-Temperature Reactions : Conduct couplings at 0–4°C .
  • Non-Basic Activators : Use DIC (N,N'-diisopropylcarbodiimide) instead of DMAP .
  • Chiral HPLC Monitoring : Detect and separate enantiomers post-synthesis .

Q. How to analyze and address byproduct formation in tert-Boc deprotection?

Common byproducts include tert-butyl carbocations or piperidine ring oxidation. Analytical methods:

  • LC-MS/MS : Identify impurities (e.g., m/z shifts corresponding to oxidized intermediates) .
  • Kinetic Studies : Optimize TFA exposure time (e.g., 30 min at 0°C) to minimize side reactions .
  • Scavengers : Add triethylsilane (TES) to quench carbocations during deprotection .

Q. What are the implications of piperidine ring substitution on the compound’s reactivity?

Substituents on the piperidine ring (e.g., methyl, phenyl) alter steric and electronic properties:

  • Steric Effects : Bulky groups at the 4-position hinder nucleophilic attack, slowing coupling reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) increase ring stability but reduce basicity .
  • Conformational Studies : X-ray crystallography or DFT calculations predict reactivity in drug design applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 2
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。